molecular formula C7H17NO B1584343 2-(N-Methyl-N-butylamino)ethanol CAS No. 2893-48-3

2-(N-Methyl-N-butylamino)ethanol

Cat. No. B1584343
CAS RN: 2893-48-3
M. Wt: 131.22 g/mol
InChI Key: YSNMZQFDMNKNFQ-UHFFFAOYSA-N
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Description

“2-(N-Methyl-N-butylamino)ethanol” is a type of alkanolamine . It is available as a colorless to light yellow liquid with a slight odor . It is an excellent multipurpose alkanolamine, which can provide enhanced corrosion inhibition and stability in formulated emulsion products .

Scientific Research Applications

CO2 Capture and Absorption

2-(N-Methyl-N-butylamino)ethanol and similar compounds have been investigated for their potential in capturing and absorbing CO2, which is critical for environmental and energy applications. Studies highlight that neat secondary amines, including 2-(butylamino)ethanol, react with CO2 at specific conditions to form liquid carbonated species without the need for additional solvents. These solvent-free alkanolamines have been demonstrated to effectively capture CO2, with efficiencies greater than 90% in some cases, suggesting potential advantages over traditional aqueous solutions in CO2 capture processes (Barzagli, Mani, & Peruzzini, 2016).

Reaction Kinetics with Carbon Dioxide

The kinetics of reactions between carbon dioxide and secondary alkanolamines, including 2-(N-Methyl-N-butylamino)ethanol, have been studied to understand their efficiency and mechanism in carbon capture technologies. The findings indicate differences in reaction rates among alkanolamines, which are influenced by the nature of the alkyl substituent on the amino group, suggesting that modifications in the amine structure can impact CO2 capture performance (Ali, Merchant, & Fahim, 2002).

Biofuel Production

Desulfurization Processes

Investigations into the selective desulfurization performance of sterically hindered amines, including compounds structurally related to 2-(N-Methyl-N-butylamino)ethanol, have been conducted. These studies aim to understand the efficacy of these amines in absorbing gas mixtures of H2S and CO2, which is crucial for refining and environmental technologies. The research provides insights into the potential use of such amines in gas treatment processes (Du, Li, Li, Xu, & Li, 2019).

properties

IUPAC Name

2-[butyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMZQFDMNKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285023
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Methyl-N-butylamino)ethanol

CAS RN

2893-48-3
Record name 2893-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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